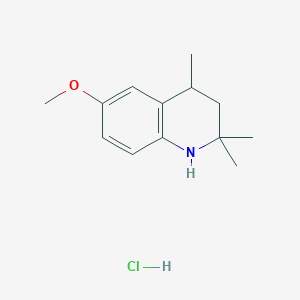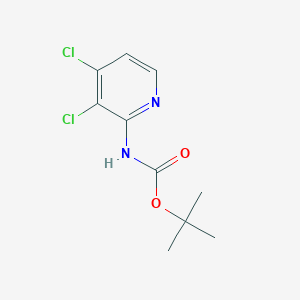
Ethyl-3-Cyano-6-phenyl-2-pyridincarboxylat
Übersicht
Beschreibung
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von Pyridinderivaten
Ethyl-3-Cyano-6-phenyl-2-pyridincarboxylat kann bei der Herstellung von Pyridinderivaten verwendet werden . Pyridinderivate sind eine wichtige Klasse von heterocyclischen Verbindungen, die eine breite Palette ausgezeichneter biologischer Aktivitäten aufweisen, darunter IKK-β-Inhibitoren, antimikrobielle Mittel, A2A-Adenosin-Rezeptorantagonisten, Inhibitoren der HIV-1-Integrase, Antitumor-, Anti-inflammatorische und Anti-Parkinson-Wirkstoffe .
Synthese von Mehrfach-substituierten Pyrrolderivaten
Diese Verbindung kann bei der Synthese von mehrfach substituierten Pyrrolderivaten verwendet werden . Pyrrol und seine polysubstituierten Derivate sind wichtige fünf-gliedrige heterocyclische Verbindungen, die entweder allein oder als Kernstruktur in vielen pharmazeutischen und natürlichen Produktstrukturen vorkommen, von denen einige gute biologische Aktivitäten aufweisen .
Hemmung der Zellmigration
Forschungen haben gezeigt, dass bestimmte Verbindungen, die von this compound abgeleitet sind, die Migration von PC-3-Zellen, einer Prostatakrebszelllinie, hemmen können . Dies deutet auf potenzielle Anwendungen in der Krebsforschung und -behandlung hin .
Herstellung von 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitril
Ethyl-3-Cyano-3-phenylpyruvat, eine verwandte Verbindung, wurde bei der Herstellung von 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitril verwendet . Dies deutet darauf hin, dass this compound möglicherweise in ähnlichen Synthesewegen verwendet werden könnte.
Verwendung in magnetisch wiedergewinnbaren Katalysatoren
Diese Verbindung könnte potenziell bei der Entwicklung von magnetisch wiedergewinnbaren Katalysatoren eingesetzt werden . Diese Katalysatoren lassen sich mit einem externen Magneten leicht aus dem Reaktionsmedium abtrennen, was einen großen Vorteil in chemischen Reaktionen darstellt .
Einsatz in Mehrkomponentenreaktionen
Die katalytische Aktivität von magnetischen Nanopartikeln wurde in Mehrkomponentenreaktionen bei der Synthese von Pyridinderivaten untersucht . This compound könnte potenziell in ähnlichen Mehrkomponentenreaktionen verwendet werden.
Eigenschaften
IUPAC Name |
ethyl 3-cyano-6-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)14-12(10-16)8-9-13(17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSGKBZFUZOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)




![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)


![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)

